molecular formula C12H15Cl2NS B13273140 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

Cat. No.: B13273140
M. Wt: 276.2 g/mol
InChI Key: MSCGJJSKNPKKGB-UHFFFAOYSA-N
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Description

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is a piperidine derivative featuring a sulfanylmethyl (-SCH2-) group attached to the piperidine ring at position 4, with a 2,6-dichlorophenyl substituent.

Synthesis: The synthesis of structurally related piperidine derivatives, such as 4-(2,6-dichlorophenyl)-piperidine (compound 33), involves multi-step reactions starting from 2,6-dichloro-benzaldehyde. Key steps include hydrolysis, ammonolysis, and reduction using borane dimethyl sulfoxide, achieving moderate yields . For 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine, analogous routes likely involve Mannich reactions or nucleophilic substitutions to introduce the sulfanylmethyl moiety, as seen in the synthesis of other piperidine-based compounds .

Properties

Molecular Formula

C12H15Cl2NS

Molecular Weight

276.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H15Cl2NS/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

MSCGJJSKNPKKGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Highlights Potential Applications
4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine C12H14Cl2NS* ~290 Piperidine, sulfanylmethyl, 2,6-dichlorophenyl Likely involves Mannich reactions or nucleophilic substitutions Intermediate for bioactive molecules
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid C13H15Cl2NO4S 352.23 Piperidine, sulfonyl, carboxylic acid Sulfonylation and amide coupling Pharmaceutical intermediate
4-(2,6-Dichlorophenyl)-piperidine (Compound 33) C11H12Cl2N 229.13 Piperidine, 2,6-dichlorophenyl Hydrolysis, ammonolysis, and reduction Precursor for neurological drug candidates
Tamoxifen piperidine analogs (e.g., Compound 5c) Varies ~400–450 Piperidine, triaryl olefin Cross-coupling and amine alkylation Anticancer agents

*Inferred based on structural analysis.

Electronic and Reactivity Differences

  • Sulfanylmethyl vs. Sulfonyl Groups : The sulfanylmethyl group (-SCH2-) in 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is less electron-withdrawing than the sulfonyl (-SO2-) group in its carboxylic acid derivative. This difference impacts acidity, nucleophilicity, and metabolic stability. Sulfonyl derivatives exhibit stronger hydrogen-bonding capacity due to the polar sulfonyl and carboxylic acid groups .
  • Chlorine Substituents: The 2,6-dichlorophenyl group enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs. This feature is critical for central nervous system (CNS) targeting, as seen in histamine H3 antagonists .

Biological Activity

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine contributes to its biological activity. The compound features a piperidine ring substituted with a dichlorophenylsulfanylmethyl group. Its molecular formula is C12H14Cl2N2S, with a molecular weight of approximately 293.22 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated for various properties, including:

  • Antimicrobial Activity : Exhibiting potential against different bacterial strains.
  • Anticancer Properties : Demonstrated ability to inhibit the proliferation of cancer cells.

Antimicrobial Activity

In vitro studies have shown that 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine possesses notable antimicrobial properties. The following table summarizes the findings from recent studies:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Research indicates that the compound can inhibit the growth of certain cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)Reference
0100
1085
5050
10030

The mechanism of action for 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and application.

Case Studies

Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antimicrobial activity compared to parent compounds, suggesting that structural modifications can improve efficacy against resistant strains .

Cancer Cell Line Evaluation : In an experimental study involving various cancer cell lines, including MCF-7 and HepG2, this compound was tested for cytotoxic effects. Results indicated significant cytotoxicity at higher concentrations, prompting further exploration into its mechanism of action .

Applications in Research

The compound has several applications across different fields:

  • Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Assays : Investigated as a ligand for studying enzyme interactions and receptor activities.
  • Material Science : Explored for potential use in developing new materials due to its unique chemical properties.

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